硫辛酰胺-PEG3-Mal

描述

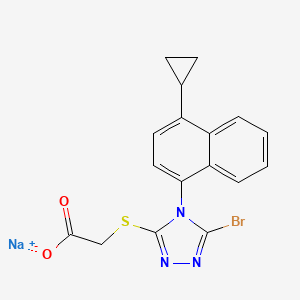

Lipoamide-PEG3-Mal is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .

Chemical Reactions Analysis

Lipoamide-PEG3-Mal contains the functional form of lipoic acid, lipoamide, via an amide bond and a maleimide end group . The lipoic acid is a co-factor that is used in biological systems such as the citric acid cycle. Maleimides are thiol-reactive between pH 6.5 to 7.5 and form thioester bonds .科学研究应用

粘膜药物递送:马来酰亚胺功能化的聚乙二醇化脂质体,如 PEG-Mal,因其粘膜粘附性而受到研究,特别是在膀胱给药中。这些脂质体在粘膜表面表现出增强的滞留性,使其可能对膀胱癌治疗有用 (Kaldybekov、Tonglairoum、Opanasopit 和 Khutoryanskiy,2018)。

药物偶联和递送:对于包含化学活性三嵌段接头的 PEG-脂质,如马来酰亚胺 (Mal),已进行药物偶联和递送的研究。这包括合成新型 PEG 修饰脂质,用于与鲑鱼降钙素等治疗剂偶联,显示出增强药物递送和活性的潜力 (Cheng 和 Lim,2010)。

隐形脂质体:PEG-Mal 用于开发隐形脂质体,这是一种长循环脂质体,单核吞噬细胞系统的吸收减少。该技术对于靶向药物递送和提高治疗剂的功效至关重要 (Immordino、Dosio 和 Cattel,2006)。

免疫原性和血液清除:研究表明,带有马来酰亚胺修饰的聚乙二醇化脂质体可以诱导加速的血液清除现象,强调需要仔细考虑用于药物递送系统的脂质体设计 (Ishima 等,2022)。

靶向药物递送:PEG-Mal 功能化脂质体已被开发用于向特定细胞或组织(如癌细胞)靶向递送药物。这种靶向方法增强了封装在脂质体内的治疗剂的功效 (Gao 等,2014)。

纳米颗粒工程:PEG-Mal 用于脂质体的表面工程以实现隐形行为,这延长了它们的循环半衰期并提高了药物递送效率 (Nag 和 Awasthi,2013)。

脂质体稳定性和性质:聚乙二醇化,包括使用 PEG-Mal,已被研究其对脂质微泡的稳定性和机械性能的影响,这对于药物递送应用非常重要 (Abou-Saleh 等,2014)。

作用机制

Target of Action

Lipoamide-PEG3-Mal is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that the PROTACs are designed to degrade . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of Lipoamide-PEG3-Mal involves the intracellular ubiquitin-proteasome system . The compound, being a part of the PROTAC molecule, facilitates the interaction between the E3 ubiquitin ligase and the target protein . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by Lipoamide-PEG3-Mal are those involving the target proteins of the PROTACs. The degradation of these proteins can influence various cellular processes depending on the function of the target protein . .

Pharmacokinetics

As a peg-based compound, it may have improved solubility and stability, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of Lipoamide-PEG3-Mal is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of Lipoamide-PEG3-Mal, like other PROTAC linkers, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular context, and the intracellular concentration of the PROTAC . .

安全和危害

The safety data sheet for Lipoamide-PEG3-Mal suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . The same applies to eye contact . In case of inhalation, remove to fresh air . If symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

属性

IUPAC Name |

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMJPHOERVZWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106191 | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lipoamide-PEG3-Mal | |

CAS RN |

1314378-19-2 | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)

![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)